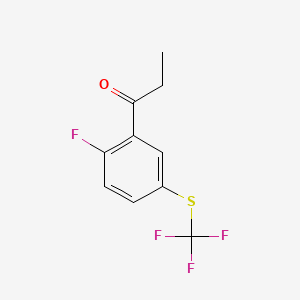

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone featuring a propan-1-one backbone attached to a phenyl ring substituted with fluorine at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position. Its unique trifluoromethylthio group distinguishes it from simpler fluorinated ketones, as this substituent enhances lipophilicity and metabolic stability compared to non-sulfur analogs .

Properties

Molecular Formula |

C10H8F4OS |

|---|---|

Molecular Weight |

252.23 g/mol |

IUPAC Name |

1-[2-fluoro-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H8F4OS/c1-2-9(15)7-5-6(3-4-8(7)11)16-10(12,13)14/h3-5H,2H2,1H3 |

InChI Key |

MENOWOXEFGOFPL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-fluoro-5-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorine and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine and trifluoromethylthio groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs can be categorized based on substituent variations on the phenyl ring or modifications to the ketone backbone. Key examples include:

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Substituent Electronic Effects : The trifluoromethylthio (-SCF₃) group is a stronger electron-withdrawing group (EWG) than -CF₃ or -OCH₃, which may stabilize the ketone via resonance or inductive effects, altering its acidity (pKa) and electrophilicity .

- Functional Group Diversity : The bromo-methoxy analog (Row 2) introduces a halogen (Br) and ether group, enabling divergent reactivity (e.g., cross-coupling reactions) compared to the sulfur-containing target compound.

Challenges for the Target Compound :

Biological Activity

1-(2-Fluoro-5-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound notable for its unique molecular structure, which includes a propanone group attached to a phenyl ring substituted with a fluorine atom and a trifluoromethylthio group. This configuration enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHFOS

- Molecular Weight : 252.23 g/mol

- IUPAC Name : 1-[2-fluoro-5-(trifluoromethylthio)phenyl]propan-1-one

- SMILES Notation :

CC(=O)CC1=C(C=CC(=C1)SC(F)(F)F)F

The trifluoromethylthio group significantly influences the compound's lipophilicity, potentially improving its bioavailability and metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of electronegative atoms such as fluorine enhances binding affinities, leading to modulation of biochemical pathways.

Biological Activity and Applications

Research indicates that this compound may exhibit significant enzyme inhibition properties. Notably, it has been evaluated for its potential in drug development, particularly in the context of enzyme interactions relevant to various diseases.

Enzyme Inhibition Studies

- Target Enzymes : The compound has shown promising results in inhibiting specific enzymes involved in metabolic pathways.

- IC Values : Detailed studies have reported IC values in the nanomolar range for certain targets, indicating potent inhibitory effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Fluoro-5-(trifluoromethylthio)phenyl)propan-2-one | CHFOS | Similar trifluoromethylthio group but different substitution position on the phenyl ring. |

| 1-(2-Fluoro-5-trifluoromethylphenyl)propan-1-one | CHFO | Lacks the trifluoromethylthio group, affecting reactivity. |

| 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | CHFNO | Contains an isocyanate group instead of a propanone group, leading to different chemical properties. |

This table highlights how variations in functional groups and their positions can influence both chemical behavior and biological activity.

Case Studies and Research Findings

Several case studies have explored the biological implications of this compound:

- In Vitro Assays : Studies involving cell lines have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

- Antimicrobial Activity : Preliminary investigations indicate that the compound may possess antimicrobial properties, warranting further exploration for therapeutic applications against bacterial infections.

- Pharmacokinetics : Research into the pharmacokinetic profile suggests favorable absorption and distribution characteristics, essential for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.